molecular formula C8H8N2 B1586504 7-methyl-1H-benzo[d]imidazole CAS No. 4887-83-6

7-methyl-1H-benzo[d]imidazole

Cat. No. B1586504
CAS RN: 4887-83-6
M. Wt: 132.16 g/mol
InChI Key: QCXGJTGMGJOYDP-UHFFFAOYSA-N
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Description

7-methyl-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

A series of mono-substituted benzimidazoles were synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The nano-catalyzed method displayed a higher yield, shorter time, and recyclable catalyst .


Molecular Structure Analysis

Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined . In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane .

Scientific Research Applications

For example, 5-substituted benzimidazoles, which are similar to 7-methyl-1H-benzo[d]imidazole, have been found to have a broad range of biological activities such as anti-inflammatory, anticancer, and antiviral activities . These compounds have been synthesized and evaluated for their potential against different cell lines .

  • Antimicrobial Activity : Benzimidazole and its derivatives have shown significant antimicrobial activity. They are considered as potential bioactive heterocyclic aromatic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .

  • Anticancer Activity : Benzimidazole derivatives exhibit numerous significant medical and biological activities such as anticancer . 5-Substituted benzimidazoles, similar to 7-methyl-1H-benzo[d]imidazole, have shown promising results against different types of cancer .

  • Anti-Inflammatory Activity : Benzimidazole derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

  • Antiviral Activity : Benzimidazole derivatives have shown antiviral activities . This suggests that they could be used in the development of new antiviral drugs.

  • Antidiabetic Activity : Benzimidazole derivatives have shown potential in the treatment of diabetes . This suggests that they could be used in the development of new antidiabetic drugs.

  • Antidepressant Activity : Benzimidazole derivatives have shown potential as antidepressants . This suggests that they could be used in the development of new antidepressant drugs.

  • Antiallergic Activity : Benzimidazole derivatives have shown potential as antiallergic agents . This suggests that they could be used in the development of new antiallergic drugs.

  • Antiulcer Activity : Benzimidazole derivatives have shown potential in the treatment of ulcers . This suggests that they could be used in the development of new antiulcer drugs.

  • Antihistaminic Activity : Benzimidazole derivatives have shown potential as antihistaminic agents . This suggests that they could be used in the development of new antihistaminic drugs.

  • Antitubercular Activity : The imidazole derivatives possess extensive spectrum of biological activities such as antitubercular activities .

  • Analgesic Activity : The imidazole derivatives possess extensive spectrum of biological activities such as analgesic activities .

  • Anti-HIV Activity : The imidazole derivatives possess extensive spectrum of biological activities such as anti-HIV activities .

Safety And Hazards

While specific safety and hazards information for 7-methyl-1H-benzo[d]imidazole was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

properties

IUPAC Name

4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXGJTGMGJOYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364006
Record name 7-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1H-benzo[d]imidazole

CAS RN

4887-83-6
Record name 7-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylbenzimidazole
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2,3-diaminotoluene (1.00 g, 8.2 mmol) in CH2Cl2 (82 mL) was added trimethylorthoformate (4.5 mL, 41 mmol) and trifluoroacetic acid (0.32 mL, 4.1 mmol) and the mixture stirred at room temperature for 24 h after which the reaction mixture was diluted with CH2Cl2 (200 mL), and washed consecutively with saturated aqueous NaHCO3 (40 mL) and H2O (40 mL). The aqueous layers were reextracted with CH2Cl2 (2×100 mL). The combined organic extracts were dried over MgSO4 and concentrated to a rusty brown solid (1.07 g, 97%). 1H NMR (300 MHz, CDCl3) δ 8.08 (s, 1H), 7.49 (d, 1H, J=8.1 Hz), 7.23–7.18 (m, 1H), 7.10 (d, 1H, J=7.5 Hz), 2.64 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
82 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,3 Diaminotoluene (675 mg, 5.53 mmol) was dissolved in 10 mL of dry tetrahydrofuran and triethylamine (0.77 mL, 5.53 mmol) was added. The mixture was cooled to 0° C. and 1,1-dichloromethyl methyl ether (0.50 mL, 5.53 mmol) was added and the reaction was allowed to warm to room temperature. After 20 hours, the reaction was quenched with sodium bicarbonate. The aqueous phase was extracted with ethyl acetate, dried over magnesium sulfate, filtered and the solvent removed to yield 730 mg (100%) of a brown solid.
Quantity
675 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.77 mL
Type
reactant
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Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

A mixture of 3-methyl-1,2-benzenediamine (11.9 g) and formic acid (150 mL) was heated at 70° C. for 15 minutes. The solvent was removed under reduced pressure and the residual oil was stirred with water (100 mL) and sodium hydroxide solution (65 mL of 4.0 N) was added until the solution was just basic. The precipitate was filtered off, washed with water, and air dried to give 11.6 g (90%) of 4-methyl-1H-benzimidazole, mp 141°-145° C.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a flask were added 2.0 g 2,3-diaminotoluene, 1.0 g 90% formic acid and 30 ml 5M hydrochloric acid and the mixture was heated to 90 C under nitrogen for 4 hours. After cooling to 22 C, the mixture was basified with aqueous ammonium hydroxide and the product was removed by filtration and washed with water. The product was purified by column chromatography using pure ethyl acetate resulting in 1.0 g brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 3-methylbenzene-1,2-diamine (170 mg) in formic acid (2 mL) was heated at 140° C. for 5 min in a microwave reactor. The mixture was diluted with water, neutralized with sat. NaHCO3, then extracted with EtOAc. The organic phase was washed with water and brine, dried (Na2SO4), filtered through a 1″ pad of silica gel and concentrated to afford 122 mg of Intermediate 171.1 as a tan solid.
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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